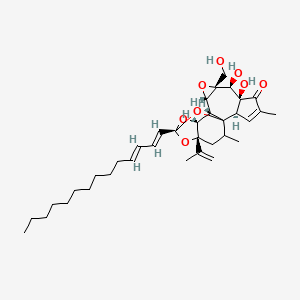

Huratoxin, 34-methyl-

Description

The Significance of Natural Products in Modern Chemical Biology

Natural products, the vast array of chemical compounds produced by living organisms, represent a cornerstone of chemical biology and drug discovery. nih.govwou.edu These molecules have been refined through evolutionary processes to interact with biological macromolecules, giving them unparalleled structural diversity and biological activity. nih.govufl.edu This inherent bioactivity makes them a rich source for new therapeutic agents, with a significant percentage of FDA-approved drugs being natural products, their derivatives, or compounds inspired by them. For instance, 83% of anticancer and 67% of anti-infective small molecule therapeutics fall into this category. ufl.edu

In chemical biology, natural products serve as powerful tools to probe and understand complex biological pathways. nih.gov Compounds like rapamycin (B549165) and cyclosporin (B1163) A are classic examples used to study important signaling cascades. nih.gov The unique and complex scaffolds of natural products often allow them to interact with protein targets that are considered "undruggable" by conventional synthetic molecules, such as protein-protein interfaces. ufl.edu Their mechanisms of action are frequently novel and unanticipated, making them ideal for discovery through phenotypic screening, where the full complement of cellular machinery is available to reveal their effects. ufl.edu The study of these compounds not only provides leads for new medicines but also deepens our understanding of fundamental biological processes. openaccessjournals.com

Classification and Importance of Daphnane (B1241135) Diterpenoids within Phytochemistry

Daphnane diterpenoids are a significant class of natural products primarily found in plants from the Thymelaeaceae and Euphorbiaceae families. mdpi.comnih.gov These plants are most common in the tropical and subtropical regions of Asia. mdpi.comresearchgate.net Structurally, daphnanes are characterized by a complex 5/7/6-fused tricyclic ring system. mdpi.comnih.gov To date, nearly 200 daphnane-type diterpenoids have been isolated and identified. mdpi.comnih.gov

These compounds exhibit a wide range of potent biological activities, including anti-HIV, anticancer, neurotrophic, and insecticidal effects. mdpi.comnih.gov Their structural diversity arises from various oxygenation patterns and esterifications on the core skeleton. researchgate.net A particularly important feature for many daphnanes is the presence of an orthoester group, often at positions C-9, C-13, and C-14, which is frequently crucial for their cytotoxic activity. mdpi.comnih.gov

Daphnane diterpenoids can be categorized into several types based on their structural features, including: mdpi.comnih.govsioc-journal.cn

Daphnetoxins and 12-hydroxydaphnetoxins: Characterized by specific hydroxylation patterns.

Resiniferonoids: A group that includes the potent TRPV1 agonist, Resiniferatoxin. nih.gov

Genkwanines: Another structural subclass with distinct functionalities. mdpi.com

1-Alkyldaphnanes: Distinguished by an alkyl group at the C-1 position. mdpi.com

The complexity and potent bioactivities of daphnane diterpenoids make them a subject of intense interest in phytochemistry and drug discovery, despite the challenges associated with their isolation and synthesis. researchgate.netsioc-journal.cn

Historical Context of Huratoxin (B1233139) Research and Discovery

Huratoxin belongs to the daphnane diterpenoid family and is a well-known toxic constituent of the sandbox tree, Hura crepitans, a member of the Euphorbiaceae family. researchgate.netnih.gov This tree's milky latex is famously irritant and has been traditionally used as a fish poison. nih.govnih.gov

The isolation and structural elucidation of Huratoxin marked a significant step in the study of daphnane diterpenoids from Hura crepitans. Early phytochemical investigations identified Huratoxin as a key bioactive principle. researchgate.netuwi.edu Research published in 2016 detailed the isolation of Huratoxin, alongside daphnetoxin (B1198267) acid and other compounds, from the leaves and stem bark of the plant. uwi.edu More recent studies have continued to explore the chemical constituents of Hura crepitans latex, leading to the isolation of new daphnane analogs alongside the known Huratoxin. nih.govnih.gov These investigations are often bio-guided, meaning the separation and purification process is directed by the biological activity of the chemical fractions. nih.gov

The specific compound "Huratoxin, 34-methyl-" implies the methylation of Huratoxin. Methylation is a common chemical modification in natural products, often carried out by methyltransferase enzymes. This addition of a methyl group can significantly alter a molecule's properties, such as its solubility, stability, and ability to interact with biological targets. While detailed studies on 34-methyl-huratoxin are not prominent in the literature, the parent compound Huratoxin continues to be a subject of phytochemical and pharmacological research due to its potent biological activity. nih.govnih.gov

Data Tables

Table 1: Classification and Plant Sources of Daphnane Diterpenoids This table provides an overview of the major classes of daphnane diterpenoids and some of the plant genera from which they are commonly isolated.

| Daphnane Diterpenoid Class | Key Structural Features | Common Plant Sources (Genus) | Family |

| Orthoester Daphnanes | Possess a C9, C13, C14-orthoester moiety. mdpi.comnih.gov | Daphne, Wikstroemia, Stellera researchgate.netnih.govnih.gov | Thymelaeaceae |

| Resiniferonoids | Includes compounds like Resiniferatoxin. nih.gov | Daphne, Euphorbia mdpi.comnih.gov | Thymelaeaceae, Euphorbiaceae |

| Genkwanines | A distinct subclass based on substitution patterns. mdpi.com | Daphne mdpi.com | Thymelaeaceae |

| 1-Alkyldaphnanes | Features an alkyl group at the C-1 position. mdpi.com | Daphne nih.gov | Thymelaeaceae |

| Huratoxin & Analogs | Found in Hura crepitans. nih.govnih.gov | Hura researchgate.netnih.gov | Euphorbiaceae |

Structure

2D Structure

Properties

Molecular Formula |

C35H50O8 |

|---|---|

Molecular Weight |

598.8 g/mol |

IUPAC Name |

(2R,6S,7S,8R,10S,11S,12R,14R,16R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-tetradeca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |

InChI |

InChI=1S/C35H50O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-33-41-28-26-29-32(21-36,40-29)30(38)34(39)25(19-23(4)27(34)37)35(26,43-33)24(5)20-31(28,42-33)22(2)3/h15-19,24-26,28-30,36,38-39H,2,6-14,20-21H2,1,3-5H3/b16-15+,18-17+/t24?,25-,26-,28-,29+,30-,31-,32+,33+,34-,35?/m1/s1 |

InChI Key |

XUTWSWVTCRFNFW-UIGYKMGUSA-N |

Isomeric SMILES |

CCCCCCCCCC/C=C/C=C/[C@@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H](C4(O1)C(C[C@@]3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |

Canonical SMILES |

CCCCCCCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |

Origin of Product |

United States |

Isolation and Definitive Structural Elucidation of Huratoxin, 34 Methyl

Biological Sources and Ecological Distribution of Huratoxin (B1233139) Precursors

Hura crepitans L. (Euphorbiaceae) as the Primary Bioproducer

Huratoxin is primarily isolated from Hura crepitans L., a tree belonging to the Euphorbiaceae family. tandfonline.comnih.gov This plant, commonly known as the sandbox tree, is widespread in the tropical regions of the Americas. nih.gov The tree produces a milky, caustic latex that has been traditionally used as a fish poison. tandfonline.com This latex is a rich source of various secondary metabolites, most notably daphnane-type diterpenes, including Huratoxin. nih.govacs.org The presence of these compounds contributes to the latex's irritant properties. tandfonline.com

Identification of Related Daphnane (B1241135) Diterpenoid-Containing Flora

Daphnane diterpenoids are not exclusive to Hura crepitans. They are also found in other plants, primarily within the Euphorbiaceae and Thymelaeaceae families. nii.ac.jp Genera such as Daphne, Wikstroemia, Stellera, and Gnidia are known to produce a variety of daphnane and tigliane (B1223011) diterpenoids. nii.ac.jp For instance, related compounds have been isolated from Daphne odora and Wikstroemia retusa. nii.ac.jp These plants represent a significant source for the discovery of new and structurally diverse diterpenoids with a range of biological activities.

Comprehensive Isolation Methodologies for Huratoxin

The isolation of Huratoxin from its natural source is a multi-step process that leverages the compound's physicochemical properties.

Advanced Chromatographic Separation Techniques (e.g., MPLC, Semi-preparative HPLC)

The initial step in isolating Huratoxin typically involves the extraction of the latex of Hura crepitans with a solvent such as ethanol (B145695) or dichloromethane. tandfonline.comnih.gov This crude extract is then subjected to a series of chromatographic separations. A common strategy involves an initial fractionation of the extract using techniques like Medium Pressure Liquid Chromatography (MPLC).

Further purification is achieved through the use of semi-preparative High-Performance Liquid Chromatography (HPLC). nih.gov This high-resolution technique allows for the separation of closely related daphnane diterpenoids, yielding pure Huratoxin. The selection of the stationary and mobile phases is critical for successful separation and is often guided by the polarity of the target compounds.

Bioactivity-Guided Fractionation Strategies

Bioactivity-guided fractionation is a powerful approach used to target the isolation of biologically active compounds like Huratoxin. tandfonline.com In this strategy, the crude extract and subsequent fractions are tested for a specific biological activity. For example, piscicidal or cytotoxic assays can be employed to identify the fractions containing the most potent compounds. tandfonline.com Only the active fractions are carried forward for further separation, which streamlines the isolation process and increases the efficiency of discovering novel, active molecules. This method was instrumental in the initial isolation and characterization of Huratoxin due to its notable toxicity to fish. tandfonline.com

Spectroscopic and Crystallographic Determination of the Huratoxin Stereostructure

The definitive structure of Huratoxin was elucidated through a combination of spectroscopic methods and X-ray crystallography. tandfonline.com Its molecular formula has been established as C₃₄H₄₈O₈. nih.gov

Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides detailed information about the connectivity and chemical environment of the atoms within the molecule. 1H and 13C NMR data are crucial for determining the carbon skeleton and the placement of functional groups.

| Carbon Atom | ¹³C NMR Chemical Shift (δ) in ppm |

| 1 | 37.9 |

| 2 | 25.8 |

| 3 | 80.1 |

| 4 | 38.9 |

| 5 | 79.8 |

| 6 | 36.1 |

| 7 | 210.1 |

| 8 | 58.2 |

| 9 | 74.0 |

| 10 | 45.9 |

| 11 | 29.8 |

| 12 | 34.0 |

| 13 | 148.8 |

| 14 | 139.1 |

| 15 | 21.3 |

| 16 | 17.1 |

| 17 | 110.1 |

| 18 | 19.3 |

| 19 | 14.8 |

| 20 | 61.2 |

Table 1: ¹³C NMR data for Huratoxin.

While spectroscopic data provide significant structural information, the absolute stereochemistry of complex molecules like Huratoxin is often definitively established through single-crystal X-ray analysis. tandfonline.com This technique provides a three-dimensional model of the molecule, confirming the spatial arrangement of all atoms and functional groups. The absolute stereostructure of Huratoxin was successfully determined using this method. tandfonline.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex natural products like huratoxin. Both ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY, HSQC, and HMBC, provide detailed information about the connectivity of atoms within the molecule.

The ¹³C NMR spectrum is equally informative, providing the number of carbon atoms and their chemical environment. The chemical shifts of the carbon atoms in the daphnane skeleton and the side chain are diagnostic for this class of compounds. The following table illustrates typical ¹³C NMR data for a daphnane diterpenoid, providing an example of the type of information obtained from this technique.

Table 1: Illustrative ¹³C NMR Data for a Daphnane Diterpenoid Core

| Carbon Position | Chemical Shift (δ) ppm |

| 1 | 35.2 |

| 2 | 28.1 |

| 3 | 78.5 |

| 4 | 41.3 |

| 5 | 82.1 |

| 6 | 139.8 |

| 7 | 128.5 |

| 8 | 45.6 |

| 9 | 88.9 |

| 10 | 42.0 |

| 11 | 70.3 |

| 12 | 34.5 |

| 13 | 75.4 |

| 14 | 80.2 |

| 15 | 22.7 |

| 16 | 148.1 |

| 17 | 110.9 |

| 18 | 16.4 |

| 19 | 19.8 |

| 20 | 61.7 |

Note: This is a representative table based on known daphnane diterpenoids and not the specific experimental data for huratoxin.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Molecular Formula Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the molecular weight of a compound and to obtain structural information through fragmentation analysis. In the case of huratoxin, high-resolution mass spectrometry (HRMS) is first used to determine its elemental composition with high accuracy, confirming the molecular formula C₃₄H₄₈O₈. tandfonline.com

In an MS/MS experiment, the protonated molecule (or another suitable precursor ion) of huratoxin is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable clues about the structure of the molecule, particularly the nature and position of the ester side chains. The fragmentation patterns of daphnane diterpene orthoesters are often characterized by the loss of the side chains and specific cleavages within the tricyclic core.

Table 2: Plausible MS/MS Fragmentation of a Daphnane Diterpene Orthoester

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Inference |

| [M+H]⁺ | [M+H - RCOOH]⁺ | Carboxylic acid side chain | Loss of the ester side chain |

| [M+H]⁺ | [M+H - H₂O]⁺ | Water | Loss of a hydroxyl group |

| [M+H]⁺ | [Daphnane core + H]⁺ | Orthoester side chain | Cleavage of the orthoester linkage |

Note: This table represents a generalized fragmentation pattern for daphnane orthoesters and is not based on specific experimental data for huratoxin.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For a complex molecule like huratoxin with multiple stereocenters, X-ray analysis of a suitable single crystal provides unambiguous proof of its complete molecular architecture.

Table 3: Example Crystallographic Data for a Small Molecule

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 25.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 4032.1 |

| Z | 4 |

Note: This is an illustrative table and does not represent the actual crystallographic data for huratoxin or its derivatives.

Circular Dichroism and Ultraviolet-Visible (UV-Vis) Spectroscopy for Chiroptical Properties

Circular dichroism (CD) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to investigate the chiroptical properties of a molecule, which arise from its chirality and its interaction with polarized light.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of huratoxin exhibits absorption maxima that are characteristic of its chromophores, including the α-methylcyclopentenone system and the conjugated diene in the fatty acid side chain. tandfonline.com

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. For daphnane diterpenes, the CD spectrum can be used to determine the absolute configuration of the molecule by comparing the experimental spectrum with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). The Cotton effects observed in the CD spectrum correspond to the electronic transitions of the chromophores within the chiral environment of the molecule.

While specific CD spectra for huratoxin are not widely published, the application of electronic circular dichroism (ECD) has been instrumental in determining the absolute configurations of other daphnane-type diterpenes. mdpi.com The comparison between the experimental and calculated ECD spectra allows for the confident assignment of the absolute stereochemistry.

Biosynthetic Pathways and Mechanistic Considerations in Huratoxin, 34 Methyl Formation

Elucidation of the Acetate-Mevalonate Pathway Contribution to the Diterpene Scaffold

The biosynthesis of all terpenoids, including the daphnane (B1241135) diterpene core of Huratoxin (B1233139), 34-methyl-, originates from the near-universal acetate-mevalonate pathway. ijrpr.comviper.ac.inresearchgate.net This fundamental metabolic route provides the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). ijrpr.comwikipedia.org

The pathway commences with the condensation of three acetyl-CoA molecules to form β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). ijrpr.com A key regulatory step, the reduction of HMG-CoA by HMG-CoA reductase, yields mevalonic acid. ijrpr.comwikipedia.org Subsequent phosphorylations and decarboxylation of mevalonic acid produce IPP. wikipedia.org The isomerization of IPP to DMAPP provides the second crucial precursor. ijrpr.com

For the formation of diterpenes (C20 compounds), a sequential head-to-tail condensation of IPP units occurs. One molecule of DMAPP is condensed with three molecules of IPP, a process catalyzed by prenyltransferase enzymes, to generate the C20 precursor, geranylgeranyl pyrophosphate (GGPP). ijrpr.comresearchgate.net This linear isoprenoid chain is the direct antecedent to the vast array of cyclic diterpenoid skeletons.

Postulated Enzymatic Transformations and Cyclization Events Leading to the Daphnane Core

While the precise enzymatic mechanisms are not fully elucidated, the formation of the daphnane core is believed to proceed from GGPP through a series of cyclization and rearrangement reactions. nih.govresearchgate.net The initial cyclization of GGPP is catalyzed by casbene (B1241624) synthase, which generates casbene, a macrocyclic diterpene. nih.govresearchgate.net

From casbene, it is postulated that further ring-closing reactions lead to the formation of the lathyrane skeleton, which is a precursor to the tigliane-type diterpenoids. nih.gov The daphnane skeleton is then thought to arise from the tigliane (B1223011) structure through the opening of the cyclopropane (B1198618) ring present in tiglianes, which results in the characteristic isopropyl or isopropenyl group of the daphnane core. nih.govresearchgate.net These complex cyclization cascades are enzyme-mediated, ensuring high regio- and stereoselectivity in the formation of the intricate 5/7/6 tricyclic ring system of the daphnane core. iastate.edunih.gov

Orthoester Formation and Terminal Acylation in Huratoxin, 34-methyl- Biosynthesis

A hallmark of many daphnane diterpenoids, including Huratoxin, is the presence of an orthoester functionality. hebmu.edu.cnresearchgate.net This structural feature typically involves the C-9, C-13, and C-14 positions of the daphnane C-ring. sioc-journal.cnhebmu.edu.cn The formation of the orthoester is a key biosynthetic step that significantly contributes to the structural diversity and biological activity of these compounds. It is believed that a hemiorthoester intermediate may be involved in this transformation. hebmu.edu.cn

Following the formation of the polyhydroxylated daphnane skeleton, specific hydroxyl groups undergo acylation. In the case of Huratoxin, 34-methyl-, this involves the formation of an orthoester with a long-chain fatty acid. The "34-methyl-" designation in the compound name refers to the substitution on this acyl chain. The terminal acylation and orthoesterification are the final major modifications that give rise to the mature Huratoxin, 34-methyl- molecule. tandfonline.com

Comparative Analysis of Biosynthetic Intermediates with Related Daphnane and Tigliane Classes

The biosynthesis of daphnane and tigliane diterpenoids is intricately linked, with a shared biogenetic origin from casbene. nih.gov The divergence in the pathway is thought to occur after the formation of the tigliane skeleton. nih.govresearchgate.net

Table 1: Comparison of Daphnane and Tigliane Diterpenoid Skeletons

| Feature | Daphnane Diterpenoids | Tigliane Diterpenoids |

| Core Structure | 5/7/6 trans-fused tricyclic system. nih.gov | 5/7/6/3 fused tetracyclic system. nih.gov |

| Characteristic Group | Isopropyl or isopropenyl group attached to the C-ring. nih.gov | Gem-dimethylcyclopropane ring (D-ring). nih.gov |

| Orthoester Formation | Common, typically at C-9, C-13, and C-14. hebmu.edu.cnresearchgate.net | Less common. |

| Precursor Relationship | Believed to be derived from tigliane precursors. nih.gov | Precursor to daphnane-type diterpenoids. nih.gov |

The close biosynthetic relationship between these two classes of compounds is reflected in their frequent co-occurrence in plants of the Thymelaeaceae and Euphorbiaceae families. nih.govsioc-journal.cn The structural variations, arising from different oxygenation patterns and esterifications, lead to a wide spectrum of biological activities. nih.gov

Table 2: Key Biosynthetic Intermediates and Precursors

| Compound/Intermediate | Role in Biosynthesis |

| Acetyl-CoA | Initial building block from the acetate-mevalonate pathway. ijrpr.comwikipedia.org |

| Isopentenyl Pyrophosphate (IPP) | Five-carbon isoprenoid unit. ijrpr.comwikipedia.org |

| Dimethylallyl Pyrophosphate (DMAPP) | Isomer of IPP, initiator of isoprenoid chain elongation. ijrpr.comwikipedia.org |

| Geranylgeranyl Pyrophosphate (GGPP) | C20 precursor to all diterpenoids. ijrpr.comresearchgate.net |

| Casbene | Macrocyclic diterpene, early intermediate in daphnane/tigliane biosynthesis. nih.govresearchgate.net |

| Lathyrane skeleton | Postulated intermediate leading to the tigliane core. nih.gov |

| Tigliane skeleton | Direct precursor to the daphnane skeleton. nih.govresearchgate.net |

Structure Activity Relationship Sar Investigations of Huratoxin, 34 Methyl and Analogues

Systematic Approaches to SAR Elucidation for Huratoxin (B1233139), 34-methyl-

Systematic investigations into the SAR of daphnane (B1241135) orthoesters like Huratoxin, 34-methyl- involve a combination of synthetic chemistry to create a library of analogues and computational modeling to predict their activities.

Chemical Synthesis of Huratoxin Analogues and Derivatives for SAR Probing

The chemical synthesis of analogues and derivatives is a cornerstone of SAR studies, allowing for the systematic modification of the parent molecule to probe the importance of various functional groups and structural motifs. While the total synthesis of complex daphnane diterpenes is a formidable challenge, several research groups have developed strategies to access the core structures and introduce variations. pitt.edu

A common approach involves a gateway strategy, where a late-stage intermediate is synthesized, allowing for the divergent creation of multiple analogues. nih.govresearchgate.net For instance, modifications to the A, B, and C rings of the daphnane skeleton, as well as alterations to the orthoester side chain, can be systematically explored. The synthesis of non-natural congeners provides valuable information that cannot be obtained from studying naturally occurring compounds alone. nih.govresearchgate.net

Key synthetic transformations in the creation of daphnane analogues include:

Ring formation strategies: Utilizing intramolecular cycloadditions to construct the characteristic 5/7/6-fused ring system.

Functional group manipulations: Selective protection and deprotection of hydroxyl groups to allow for targeted modifications.

Orthoester formation: Late-stage installation of the orthoester moiety, which is often crucial for biological activity.

By synthesizing a diverse library of compounds, researchers can systematically evaluate how changes in the chemical structure affect biological endpoints such as cytotoxicity, anti-HIV activity, or protein kinase C (PKC) activation.

Computational Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govrsc.org These models can predict the activity of untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive biological screening. nih.govrsc.org

For daphnane diterpenoids, QSAR studies can help to identify the key molecular descriptors that influence their biological effects. These descriptors can be categorized as:

Electronic: such as atomic charges and orbital energies, which can describe the molecule's ability to participate in electrostatic interactions.

Steric: related to the size and shape of the molecule, which are critical for binding to biological targets.

Hydrophobic: which quantify the molecule's lipophilicity and its ability to cross cell membranes.

Correlating Structural Elements with Specific Biological Activities

The biological activity of daphnane diterpenoids is intricately linked to their complex three-dimensional structure. Specific structural elements play distinct roles in molecular interactions and the modulation of biological responses.

Influence of the Daphnane Diterpene Orthoester Moiety on Molecular Interactions

The orthoester moiety, typically formed between C9, C13, and C14 of the daphnane core, is a critical determinant of the biological activity of this class of compounds. researchgate.nethebmu.edu.cn This rigid, caged structure is believed to be essential for potent interactions with biological targets, such as Protein Kinase C (PKC). nih.govstanford.edu

The orthoester group may function as a key pharmacophore, directly participating in binding interactions, or it may serve to constrain the conformation of the molecule into a biologically active shape. hebmu.edu.cn Studies on various daphnane diterpenoids have consistently shown that the presence of the intact orthoester is crucial for high potency. stanford.edu The nature of the substituent on the orthoester carbon also significantly influences activity.

| Feature | Influence on Biological Activity |

| Intact Orthoester | Generally essential for high potency. |

| Orthoester Substituent | The nature of the alkyl or aryl group modulates activity and selectivity. |

| Conformational Rigidity | The orthoester constrains the C-ring, influencing the overall molecular shape. |

Impact of Specific Hydroxyl and Acyl Substituents on Activity Modulation

The pattern of hydroxylation and acylation on the daphnane skeleton plays a vital role in fine-tuning the biological activity and selectivity of these compounds. The presence and location of these functional groups can significantly impact properties such as solubility, membrane permeability, and binding affinity to target proteins.

For instance, in the context of anti-HIV activity, specific acylation patterns have been shown to be critical. Studies on related daphnane diterpenoids have revealed that the presence of a benzoyl group at C-3 and hydroxyl groups at C-5 and C-20 are important for potent anti-HIV effects. researchgate.net Similarly, the acylation at C-12 can have a profound impact on activity. stanford.edu

The table below summarizes the general influence of substituents at key positions on the daphnane core, based on studies of various daphnane diterpenoids.

| Position | Substituent | General Impact on Activity |

| C-3 | Acyl group (e.g., benzoyl) | Can be crucial for specific activities like anti-HIV. |

| C-5 | Hydroxyl group | Often important for maintaining activity. |

| C-6, C-7 | Epoxide or double bond | The presence and stereochemistry of the epoxide can be critical. nih.govresearchgate.net |

| C-12 | Hydroxyl or acyl group | Can significantly modulate potency. stanford.edu |

| C-20 | Hydroxyl group | Often important for activity. |

Stereochemical Requirements for Observed Biological Responses

The biological activity of daphnane diterpenoids is highly dependent on their stereochemistry. The specific three-dimensional arrangement of atoms and functional groups is critical for the precise interactions with biological macromolecules. nih.govscribd.com

Molecular Mechanisms of Action and Cellular Targets of Huratoxin, 34 Methyl

Detailed Analysis of Protein Kinase C (PKC) Isoenzyme Modulation by Huratoxin (B1233139), 34-methyl-

Daphnane-type diterpenes are recognized as potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signal transduction. researchgate.netresearchgate.net PKC enzymes are categorized into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC). sigmaaldrich.cnwikipedia.org Huratoxin's mechanism of action is closely linked to its ability to modulate specific PKC isoenzymes.

Research has demonstrated that Huratoxin and its analogue, 4',5'-epoxyhuratoxin, selectively engage with the atypical PKC isoform, PKCζ. A study investigating daphnane (B1241135) diterpenes isolated from Hura crepitans latex found that the anti-proliferative activity of Huratoxin in colorectal cancer cells is dependent on PKCζ. researchgate.net

Atypical PKCs, which include PKCζ and PKCι/λ, are distinct from other isoforms as their activation does not depend on calcium or diacylglycerol (DAG). sigmaaldrich.cnwikipedia.org The interaction between Huratoxin and PKCζ suggests a specific binding profile that triggers a unique downstream signaling cascade, differentiating its effects from those of general PKC activators like phorbol (B1677699) esters, which primarily target conventional and novel PKC isoforms. researchgate.netwikipedia.orgcellsignal.com The activation of PKCζ by Huratoxin is a key element in its observed cytostatic effects. researchgate.net

| Compound | PKC Isoform Target | Observed Effect | Reference |

|---|---|---|---|

| Huratoxin | PKCζ | Mediates cytostatic activity in colorectal cancer cells. | researchgate.net |

| 4',5'-epoxyhuratoxin | PKCζ | Contributes to cytostatic activity in colorectal cancer cells. | researchgate.net |

| Yuanhuacin (related daphnane diterpene) | PKC (general) | Acts as a potent ligand (Ki = 0.48 nM). | mdpi.com |

| Gnidimacrin (B1229004) (related daphnane diterpene) | PKC (general) | Directly stimulates PKC activity in leukemia cells. | nih.gov |

The activation of PKC isoforms by daphnane diterpenes leads to the perturbation of several critical downstream signaling pathways that regulate cell fate.

MAPK Pathway: The extracellular signal-regulated kinase/mitogen-activated protein kinase (ERK/MAPK) pathway is a known downstream target. researchgate.net Potent PKC activators like 12-O-tetradecanoylphorbol-13-acetate (TPA) are known to stimulate the MAPK/ERK pathway. wikipedia.org Studies on Huratoxin's effect on human colon cancer cells have also pointed towards the involvement of the ERK/MAPK signaling pathway. researchgate.net

Akt Pathway: The Akt (Protein Kinase B) signaling pathway, crucial for cell survival and proliferation, is also modulated. The related daphnane diterpene Yuanhuacine has been shown to suppress the activation of downstream targets of the mTORC2 complex, including the phosphorylation of Akt and PKCα. nih.gov

GSK3β Pathway: Glycogen synthase kinase 3β (GSK3β) is a multifaceted kinase involved in numerous cellular processes, including inflammation and cell proliferation. thermofisher.commdpi.com Research suggests a functional interaction between PKCζ and GSK3β in colon cancer cells. researchgate.net In this context, Wnt signaling was found to alter the phosphorylation state of GSK3β in a PKC-dependent manner. researchgate.net GSK3β itself is a convergence point for pathways like PI3K/Akt and MAPK, which can lead to its inhibitory phosphorylation at the Ser9 residue. mdpi.com

Effects of Huratoxin, 34-methyl- on Cellular Proliferation and Morphogenesis

The modulation of PKC and its downstream effectors by Huratoxin translates into significant effects on cell behavior, particularly proliferation and morphology.

Bio-guided fractionation studies have highlighted a selective cytostatic (anti-proliferative) activity of Huratoxin. researchgate.net Specifically, Huratoxin and 4',5'-epoxyhuratoxin were found to inhibit the growth of the Caco-2 human colorectal cancer cell line and primary colorectal cancer cells grown as colonoids. researchgate.net This anti-proliferative effect was demonstrated to be dependent on the activity of PKCζ. researchgate.net

In terms of morphogenesis, daphnane-type diterpenes can induce notable changes in cell structure. For example, the related compound gnidimacrin causes blebbing of the cell surface in leukemia cells. nih.gov The potent PKC activator TPA has been observed to provoke a prolonged morphologic response in certain tumor cells. nih.gov The control of cellular proliferation is intrinsically linked to morphogenesis during development and in tissue maintenance. nih.govnih.gov

| Cell Line | Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Caco-2 (Colorectal Cancer) | Significant and selective cell growth inhibition (cytostatic). | PKCζ-dependent. | researchgate.net |

| Primary Colorectal Cancer Colonoids | Cell growth inhibition. | Involvement of PKCζ. | researchgate.net |

Identification of Additional Protein and Nucleic Acid Binding Partners

Exploration of Ion Channel and Receptor Interactions

The current body of scientific literature does not provide significant evidence for direct interactions between Huratoxin and specific ion channels or other cell-surface receptors. While many natural toxins are known to target ion channels, this has not been established as a primary mechanism for Huratoxin. nih.govmdpi.com However, some related daphnane-type diterpenes have shown activity related to cell-surface receptors. For instance, daphnetoxin (B1198267) was found to interfere with the expression of the CXCR4 and CCR5 co-receptors, which are crucial for HIV-1 entry. mdpi.com This suggests that other daphnanes may interact with receptor systems, but specific data for Huratoxin is lacking.

Preclinical Pharmacological Applications of Huratoxin, 34 Methyl

In Vitro Efficacy Studies in Neoplastic Cell Models

The initial assessment of a potential anticancer agent typically involves in vitro studies using established cancer cell lines and more advanced models like organoids. Research into Huratoxin (B1233139), 34-methyl- has centered on its effects on colorectal cancer, a significant cause of cancer-related mortality worldwide.

Huratoxin, a close analog of Huratoxin, 34-methyl-, has demonstrated notable and selective cytostatic activity against the human colorectal adenocarcinoma cell line, Caco-2. nih.govnih.gov Studies have shown that this compound can inhibit the growth of these cancer cells. The activity is linked to the activation of Protein Kinase C (PKC), with investigations pointing towards the involvement of PKCζ in mediating the anti-proliferative effects. nih.gov

In one study, huratoxin was identified as a significant inhibitor of Caco-2 cell growth, with observed morphological changes in the cell cultures suggesting the formation of structures that mimic the architecture of intestinal crypts. nih.gov This selective action against cancer cells highlights its potential as a lead compound for further development.

Table 1: Cytostatic Activity of Huratoxin against Caco-2 Cells Specific IC50 values for Huratoxin, 34-methyl- are not available in the reviewed literature; the data below pertains to the parent compound, Huratoxin.

| Compound | Cell Line | Activity | Observed Effects | Reference |

|---|---|---|---|---|

| Huratoxin | Caco-2 (Colorectal Adenocarcinoma) | Significant and selective cell growth inhibition | Induction of morphological changes mimicking intestinal crypts | nih.govnih.gov |

To bridge the gap between two-dimensional cell lines and in vivo tumors, patient-derived organoids have emerged as a critical preclinical model. These three-dimensional cultures, often referred to as "colonoids" in the context of colorectal cancer, better represent the complex architecture and heterogeneity of the original tumor.

Research has shown that huratoxin exhibits significant cell growth inhibition in primary colorectal cancer cells cultured as colonoids. nih.gov This finding is crucial as it demonstrates the compound's efficacy in a more physiologically relevant model that closely mimics the patient's tumor. The consistent activity against both the Caco-2 cell line and primary cancer cell organoids strengthens the rationale for its further investigation as a potential therapeutic agent for colorectal cancer. nih.gov

Assessment of Antiviral Potency in Viral Infection Models (e.g., Anti-HIV Activity in MT4 cells)

While the broader class of daphnane-type diterpenoids has been reported to possess a range of biological activities, including potential anti-HIV and antiviral effects, specific studies evaluating the efficacy of Huratoxin, 34-methyl- against viral pathogens have not been identified in the reviewed scientific literature. researchgate.net Standard assays for anti-HIV activity often utilize the MT-4 T-cell line, which is highly permissive to HIV-1 replication, to determine a compound's ability to protect cells from virus-induced cytopathicity. qdu.edu.cnnih.govmdpi.com However, at present, there is no published data detailing the assessment of Huratoxin, 34-methyl- in this or similar viral infection models.

Evaluation of Immunomodulatory Effects in Isolated Immune Cell Systems (e.g., PBMC proliferation, cytokine secretion)

The interaction of novel compounds with the human immune system is a critical aspect of preclinical evaluation. Diterpenes, as a chemical class, are known to potentially exhibit immunomodulatory effects by influencing cytokine production and the behavior of immune cells. researchgate.net Such effects are typically assessed using isolated human peripheral blood mononuclear cells (PBMCs), where parameters like cell proliferation and the secretion profile of various cytokines (e.g., interleukins, interferons) are measured. Despite the rationale for such investigations, specific experimental data on the effects of Huratoxin, 34-methyl- on PBMC proliferation or cytokine secretion is not available in the current body of published research.

Initial In Vivo Characterization in Relevant Preclinical Animal Models (e.g., Zebrafish embryos, rodent cancer models)

Following promising in vitro results, the next step in drug development is the characterization of a compound's activity in living organisms. Zebrafish (Danio rerio) embryos are increasingly used as a rapid, high-throughput in vivo model for initial toxicity and efficacy screening. plos.orgnih.govnih.gov Subsequently, rodent cancer models, such as xenografts where human cancer cells are implanted into immunocompromised mice, are considered the gold standard for evaluating in vivo anti-tumor efficacy. nih.govoncodesign-services.com Although general in vivo experiments have been mentioned for the daphnane (B1241135) diterpenoid class, specific studies detailing the characterization of Huratoxin, 34-methyl- in zebrafish embryos or rodent cancer models have not been found in the reviewed literature. researchgate.net

Advanced Analytical Methodologies for Huratoxin, 34 Methyl Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Isolation, Purity Assessment, and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools in the study of Huratoxin (B1233139), 34-methyl-, and related daphnane (B1241135) diterpenoids. These techniques are fundamental for separating the compound from the complex phytochemical milieu of plant extracts, such as the latex of Hura crepitans. researchgate.netnih.gov The primary advantage of UHPLC over conventional HPLC is its use of smaller particle size columns (typically sub-2 µm), which provides higher resolution, greater sensitivity, and significantly faster analysis times. jasco-global.comlcms.cz

In the context of Huratoxin, 34-methyl- research, UHPLC is often coupled with mass spectrometry (MS) for comprehensive analysis. researchgate.net For instance, the analysis of an ethanolic extract from lyophilised H. crepitans latex was successfully performed using UHPLC, which allowed for the separation of numerous daphnane esters and other compounds within a single run. researchgate.netnih.gov Reversed-phase chromatography is commonly employed, utilizing columns like C18 to separate compounds based on their hydrophobicity. researchgate.net The mobile phase typically consists of a gradient mixture of water (often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. cabidigitallibrary.orgplos.org

The high efficiency of UHPLC is crucial for resolving structurally similar daphnane diterpenoid isomers, which may differ only subtly in their structure but significantly in their biological activity. researchgate.net Once isolated, HPLC/UHPLC with a detector like a Photo Diode Array (PDA) can be used to assess the purity of the Huratoxin, 34-methyl- sample and to quantify it using a calibration curve generated from a purified standard. lcms.cz

Table 1: Typical UHPLC Parameters for Daphnane Diterpenoid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-phase (e.g., C18, Ethylene-bridged hybrid) | Separates compounds based on polarity. |

| Particle Size | < 3 µm | Enables high resolution and speed (UHPLC). lcms.cz |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate | Aqueous component of the solvent system; additive improves peak shape and ionization. cabidigitallibrary.org |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting compounds. cabidigitallibrary.orgplos.org |

| Flow Rate | 0.2 - 0.8 mL/min | Optimized for column dimensions and particle size. plos.org |

| Detection | PDA, Mass Spectrometry (MS) | PDA for UV-Vis spectra and quantification; MS for mass information and structural data. lcms.cz |

| Mode | Gradient Elution | Varies mobile phase composition over time to effectively separate a wide range of compounds. plos.org |

Mass Spectrometry (MS) for Comprehensive Metabolite Profiling and Structural Confirmation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for the analysis of Huratoxin, 34-methyl-. mdpi.com It offers high sensitivity and specificity, allowing for the detection of trace amounts of the compound and providing critical information about its molecular weight and structure. researchgate.netmdpi.com High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, which are essential for determining the elemental composition of the parent compound and its fragments. mdpi.com

In one study, UHPLC coupled to a high-resolution Quadrupole/Linear Ion Trap/Orbitrap (LTQ-Orbitrap) mass spectrometer was used to profile the latex of Hura crepitans. researchgate.netnih.gov This powerful combination allowed for the tentative annotation of 34 compounds, including 24 daphnane esters, many of which were new. researchgate.netnih.gov The high mass accuracy of the instrument was key to proposing molecular formulas for the detected compounds.

The choice of ionization source is critical for successfully analyzing daphnane diterpenoids like Huratoxin, 34-methyl-. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most commonly used sources in LC-MS.

Atmospheric Pressure Chemical Ionization (APCI): APCI is particularly suitable for analyzing less polar compounds. sci-hub.se Research on the latex of Hura crepitans effectively utilized a UHPLC system coupled with an APCI source in both positive and negative ion modes. researchgate.netnih.gov This approach facilitated the tentative identification of a wide range of daphnane esters. researchgate.net

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for a broad spectrum of compounds, including moderately polar molecules. mdpi.com It is frequently used for the analysis of daphnane diterpenoids from various plant sources. researchgate.netmdpi.com ESI typically generates protonated molecules [M+H]⁺ in positive mode or deprotonated molecules [M-H]⁻ in negative mode, which are then subjected to further mass analysis. Optimizing ESI conditions is crucial for distinguishing between structural isomers. researchgate.net

Tandem mass spectrometry (MS/MS) is a powerful method for structural confirmation. In MS/MS, a specific ion (the precursor ion) is selected and then fragmented to produce a spectrum of product ions. The resulting fragmentation pattern serves as a structural fingerprint.

Collision-Induced Dissociation (CID): CID is a widely used fragmentation technique where the precursor ion is accelerated and collided with a neutral gas (like argon or nitrogen). The resulting collisions impart energy, causing the ion to break apart into characteristic fragments.

Higher-Energy Collisional Dissociation (HCD): HCD is another fragmentation method available on instruments like the Orbitrap. It often provides a richer fragmentation spectrum, including fragments from deeper within the molecule, which can be highly informative for structural elucidation.

In the analysis of Hura crepitans latex, both CID and HCD were employed to record MS/MS spectra. researchgate.netnih.gov The analysis of these spectra allowed researchers to propose fragmentation patterns for daphnane esters, which helped in highlighting diagnostic ions and tentatively identifying 17 new daphnane diterpenes. researchgate.netnih.gov Similarly, detailed MS/MS fragmentation analysis using ESI was crucial for elucidating the structures of minor daphnane diterpenoids from Wikstroemia indica that could not be isolated in sufficient quantities for other analyses. mdpi.com

Table 2: Illustrative MS/MS Fragmentation Data for Daphnane-Type Diterpenoids

| Precursor Ion (m/z) | Fragmentation Technique | Key Product Ions (m/z) | Structural Inference |

|---|---|---|---|

| [M+H]⁺ | CID / HCD | [M+H - H₂O]⁺ | Loss of a hydroxyl group. mdpi.com |

| [M+H]⁺ | CID / HCD | [M+H - RCOOH]⁺ | Loss of an ester side chain. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Fingerprinting and Conformational Analysis

While mass spectrometry is excellent for identifying compounds in a mixture, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unequivocal structural elucidation of purified compounds. mdpi.com For a molecule with the complexity of Huratoxin, 34-methyl-, a suite of NMR experiments is required to assign the structure fully.

The original structure of huratoxin was determined through a combination of chemical degradation and spectral data, including proton NMR (PMR). tandfonline.com Modern NMR studies utilize more advanced techniques. After isolation of a daphnane diterpenoid, its structure can be unequivocally identified through a comprehensive analysis of both MS and NMR data. mdpi.com

1D NMR: ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms in the molecule. mdpi.com For Huratoxin, 34-methyl-, the ¹H NMR spectrum would show characteristic signals for its isopropenyl group, secondary methyl group, and protons on the complex ring system. tandfonline.com

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

COSY identifies protons that are coupled to each other (typically on adjacent carbons). mdpi.com

HSQC correlates each proton signal with the carbon atom to which it is directly attached. mdpi.com

HMBC reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton and determining where ester side chains are attached. mdpi.com

These combined NMR data provide a detailed "fingerprint" of the molecule, confirming its connectivity and can also provide insights into its three-dimensional shape or conformational preferences in solution. nih.gov

Chemometric Approaches for Data Analysis and Biomarker Identification in Complex Mixtures

When analyzing complex extracts that contain Huratoxin, 34-methyl-, along with dozens of other related compounds, interpreting the vast amount of data generated by techniques like LC-MS can be challenging. Chemometrics, which uses multivariate statistics to analyze chemical data, provides a powerful solution. researchgate.netnih.gov

This approach is particularly useful in bioactivity-guided fractionation, where the goal is to identify which specific compound in an extract is responsible for a biological effect. cuny.edu A chemometric approach can accelerate the identification of active compounds while minimizing the need for extensive and time-consuming purification efforts. researchgate.netcuny.edu

The typical workflow involves:

Generating detailed chemical profiles (e.g., LC-MS chromatograms) for multiple samples or fractions.

Measuring the biological activity of each sample/fraction.

Using multivariate analysis models like Principal Component Analysis (PCA) or Partial Least Squares-Discriminant Analysis (PLS-DA) to correlate the chemical profiles with the observed activity. researchgate.netnih.gov

PCA can be used to visualize differences between samples, while PLS-DA can identify the specific chemical markers (like Huratoxin, 34-methyl-) that contribute most to the separation between active and inactive groups. cuny.edujapsonline.com This strategy was successfully used to analyze Phaleria nisidai, identifying several daphnane diterpene esters as the active marker compounds responsible for the plant's traditional use. cuny.edu This demonstrates the potential of using chemometrics to pinpoint specific bioactive molecules like Huratoxin, 34-methyl-, within a complex natural product matrix.

Principles and Methodologies in Toxicological Research Relevant to Novel Bioactive Compounds

Predictive Toxicology: In Silico Models and Their Application

In silico toxicology has emerged as a powerful tool for the early-stage hazard identification of novel compounds, reducing the reliance on traditional animal testing. By leveraging computational models, it is possible to predict the toxicological properties of a substance based on its chemical structure and other known data.

Quantitative Structure-Activity Relationship (QSAR) models are computational models that correlate the chemical structure of a compound with its biological activity or toxicity. nih.govnih.gov For novel compounds like "Huratoxin, 34-methyl-," QSAR can provide initial toxicity estimates before extensive in vitro or in vivo testing is undertaken.

The development of a QSAR model involves several key steps:

Data Collection: A dataset of structurally similar compounds with known toxicity data is compiled. For daphnane-type diterpenoids, this would involve gathering data on compounds like yuanhuafine, yuanhuapine, and other related structures. nih.gov

Molecular Descriptor Calculation: Various physicochemical and structural properties (descriptors) of the molecules in the dataset are calculated. These can include parameters like molecular weight, logP, and topological indices.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms like random forest, are used to build a mathematical model that links the descriptors to the toxicological endpoint. researchgate.net

Model Validation: The predictive performance of the model is rigorously assessed using internal and external validation techniques.

Recent advancements in QSAR include the use of more sophisticated machine learning algorithms and the development of large, curated databases of toxicological information, which enhance the accuracy and applicability of these models. bonviewpress.com For instance, the CORAL freeware is a tool used to build QSAR models for predicting the toxicity of organic substances. nih.gov

Table 1: Hypothetical QSAR Model Parameters for Daphnane-Type Diterpenoid Toxicity

| Parameter | Description | Relevance to "Huratoxin, 34-methyl-" |

| Training Set | A collection of daphnane (B1241135) diterpenoids with known cytotoxic activity. | Provides the foundational data to build the predictive model. |

| Molecular Descriptors | Structural features such as the presence of orthoester groups, epoxy groups, and specific side chains. mdpi.comsemanticscholar.org | The unique "34-methyl-" group would be a key descriptor for this compound. |

| Algorithm | Random Forest or Support Vector Machine. | Capable of handling the structural complexity of diterpenoids. |

| Predicted Endpoint | IC50 (half-maximal inhibitory concentration) for cytotoxicity in a specific cell line. | Offers a quantitative measure of potential toxicity. |

| Validation Metrics | R², Q², RMSE (Root Mean Square Error). | Ensures the model is robust and predictive. |

This table is illustrative and based on general QSAR principles; specific model parameters would require dedicated research.

Toxicogenomics combines toxicology with genomics and other "-omics" technologies (e.g., transcriptomics, proteomics, metabolomics) to investigate the effects of toxicants on gene and protein expression within a cell or tissue. science.gov This approach provides a deeper understanding of the molecular mechanisms of toxicity. For a novel compound like "Huratoxin, 34-methyl-," toxicogenomics can help to identify the pathways and cellular processes it perturbs.

Systems toxicology integrates toxicogenomics data with other biological information and computational models to create a comprehensive picture of the toxicological effects of a substance. This holistic approach can reveal complex interactions and feedback loops that may not be apparent from traditional toxicological studies. Studies on daphnane-type diterpenes have utilized these approaches to elucidate their anticancer mechanisms, often involving cell-cycle arrest and modulation of signaling pathways like Akt/STAT/Src. researchgate.netbiomolther.orgnih.gov

Table 2: Application of Toxicogenomics and Systems Toxicology to a Novel Daphnane Diterpenoid

| Approach | Methodology | Potential Insights for "Huratoxin, 34-methyl-" |

| Transcriptomics | Microarray or RNA-sequencing of cells treated with the compound. | Identification of differentially expressed genes and affected cellular pathways (e.g., apoptosis, cell cycle regulation). researchgate.net |

| Proteomics | Mass spectrometry-based analysis of protein expression changes. | Identification of protein targets and post-translational modifications induced by the compound. |

| Metabolomics | Analysis of changes in the cellular metabolome. | Understanding of the metabolic disruptions caused by the compound. |

| Systems Biology Modeling | Integration of -omics data into computational models of cellular networks. | Prediction of off-target effects and the overall cellular response to the compound. |

This table outlines the potential applications of these technologies; actual findings would depend on experimental results.

Ethical Considerations and Refinement in Preclinical Toxicology Studies

The ethical use of animals in research is a cornerstone of modern toxicology. The principles of the 3Rs (Replacement, Reduction, and Refinement) provide a framework for minimizing the impact on animals while maintaining scientific rigor. nih.govfabad.org.tr

The 3Rs are integral to the design of preclinical toxicology studies for novel compounds:

Replacement: Refers to methods that avoid the use of live animals. tandfonline.com This includes the use of in vitro cell cultures, tissue engineering, and in silico models as described in section 8.1. For a novel compound, initial screening for cytotoxicity would be performed in various human cell lines. researchgate.net

Reduction: Aims to minimize the number of animals used in a study while still obtaining statistically significant data. fabad.org.tr This can be achieved through careful experimental design, the use of appropriate statistical methods, and the sharing of data to avoid redundant experiments.

Refinement: Involves modifying experimental procedures to minimize animal pain, suffering, and distress. nih.gov This can include the use of less invasive techniques, providing environmental enrichment, and establishing humane endpoints.

The development of alternative methods is an ongoing process, with a focus on creating models that are more predictive of human responses. nih.gov

A significant advancement in the reduction of animal use is the concept of virtual control groups (VCGs) . nih.govjst.go.jpelsevier.com VCGs are constructed from historical control data from previous studies. researchgate.net By replacing concurrent control groups with VCGs, the number of animals used in a study can be significantly reduced, potentially by up to 25-30%. jst.go.jpvict3r.eu

The successful implementation of VCGs relies on robust data sharing frameworks . Initiatives like the IMI eTOX and eTRANSAFE projects are working to create large, standardized databases of preclinical toxicology data. nih.govaltex.orgresearchgate.net These platforms facilitate the sharing of data among pharmaceutical companies and research institutions in a pre-competitive environment, fostering collaboration and reducing redundant animal testing. biocelerate.orgresearchgate.netnih.gov

Table 3: Key Components of a Virtual Control Group and Data Sharing Framework

| Component | Description | Benefit for Novel Compound Research |

| Standardized Data Format | Consistent format for recording and reporting toxicology data (e.g., SEND). nih.gov | Enables the aggregation and comparison of data from different studies and sources. |

| Centralized Database | A secure repository for storing historical control data. biocelerate.org | Provides a readily accessible source of data for constructing VCGs. |

| Data Sharing Agreement | Legal and ethical framework for data sharing among participating institutions. altex.org | Ensures that data is used responsibly and that intellectual property is protected. |

| Statistical Matching Algorithms | Tools to select appropriate historical controls that match the specific conditions of a new study. | Increases the scientific validity of using a VCG. |

This table describes the components of an ideal framework; implementation is an ongoing effort in the scientific community.

Bioanalytical Approaches for Exposure Assessment and Biomarker Discovery

Bioanalytical methods are essential for quantifying the concentration of a novel compound and its metabolites in biological matrices, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. numberanalytics.com These methods are also vital for discovering biomarkers of exposure and effect.

For daphnane-type diterpenoids, liquid chromatography coupled with mass spectrometry (LC-MS) is a commonly used analytical technique. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the identification of unknown metabolites. researchgate.net

Exposure assessment involves measuring the internal dose of a compound in an organism. This can be done by analyzing blood, urine, or tissue samples. csic.esnih.gov Biomonitoring data is critical for linking external exposure to internal dose and potential health effects.

Biomarker discovery aims to identify measurable indicators of exposure or toxic effect. For a novel compound like "Huratoxin, 34-methyl-," this could involve:

Biomarkers of Exposure: Measuring the parent compound or a specific metabolite in a biological fluid.

Biomarkers of Effect: Measuring changes in endogenous molecules (e.g., proteins, lipids) that are indicative of a toxic response. Toxicogenomics and proteomics are powerful tools for biomarker discovery.

The development of sensitive and specific bioanalytical methods is a prerequisite for conducting informative preclinical and clinical studies on novel bioactive compounds. researchgate.nethrpub.org

Table 4: Bioanalytical Methods for the Study of Novel Daphnane Diterpenoids

| Technique | Application | Relevance to "Huratoxin, 34-methyl-" |

| UHPLC-Q-Exactive-Orbitrap MS | Qualitative analysis and structural elucidation of diterpenoids in complex mixtures. researchgate.net | Identification of "Huratoxin, 34-methyl-" and its metabolites in biological samples. |

| UPLC-TQ-MS | Quantitative analysis of known diterpenoids in biological fluids. nih.gov | Measurement of the concentration of "Huratoxin, 34-methyl-" for pharmacokinetic studies. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Semi-quantitative determination of taxane (B156437) diterpenoids. | Could potentially be developed for high-throughput screening of "Huratoxin, 34-methyl-" exposure. |

| GC-MS | Analysis of volatile or derivatized compounds. mdpi.com | May be applicable for certain metabolites or degradation products. |

This table provides examples of relevant bioanalytical techniques; the optimal method would depend on the specific properties of the compound.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 34-methyl-huratoxin?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including methylation at the 34-position of the huratoxin backbone. Characterization employs NMR (¹H, ¹³C, and 2D-COSY) for structural elucidation, mass spectrometry (HRMS) for molecular weight confirmation, and HPLC for purity assessment. Validate synthetic routes using comparative spectral data from established analogs .

Q. How can researchers design initial toxicity assays for 34-methyl-huratoxin?

- Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT or LDH release) on mammalian cell lines (e.g., HepG2 or HEK293) to establish IC₅₀ values. Pair with in vivo acute toxicity studies in model organisms (e.g., zebrafish or rodents), adhering to OECD guidelines for dose escalation and endpoint monitoring (mortality, organ histopathology) .

Q. What analytical techniques are critical for verifying the stability of 34-methyl-huratoxin under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV or LC-MS to monitor degradation products. Test conditions (pH, temperature, light exposure) should align with ICH Q1A guidelines. Statistical analysis (e.g., ANOVA) identifies significant degradation pathways .

Advanced Research Inquiries

Q. How can contradictory data on 34-methyl-huratoxin’s mechanism of action be resolved?

- Methodological Answer : Apply triangulation by combining orthogonal methods:

- Biochemical assays (e.g., enzyme inhibition kinetics).

- Omics approaches (transcriptomics/proteomics to identify downstream targets).

- Computational docking (molecular dynamics simulations to predict binding affinities).

Cross-validate findings with independent labs to rule out methodological bias .

Q. What frameworks are recommended for formulating hypotheses about 34-methyl-huratoxin’s structural analogs?

- Methodological Answer : Use the PICO framework (Population: target protein; Intervention: analog; Comparison: parent compound; Outcome: binding efficiency) to structure hypotheses. For feasibility, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize analogs with unexplored substituents at the 34-position .

Q. How should researchers address discrepancies in reported bioactivity data across studies?

- Methodological Answer : Perform a systematic review with meta-analysis to quantify heterogeneity (I² statistic). Stratify data by experimental variables (e.g., cell type, assay duration) and use sensitivity analysis to identify confounding factors. Replicate key studies under standardized conditions .

Q. What advanced techniques validate 34-methyl-huratoxin’s target engagement in complex biological systems?

- Methodological Answer : Employ photoaffinity labeling with radiolabeled or fluorescent probes to map binding sites in situ. Validate using SPR (Surface Plasmon Resonance) for real-time kinetic analysis or Cryo-EM for structural resolution of target-ligand complexes .

Methodological Best Practices

- Data Validation : Use triangulation (multiple data sources/methods) to confirm findings .

- Experimental Design : Incorporate blinded controls and randomization to minimize bias, especially in in vivo studies .

- Literature Integration : Conduct systematic reviews to contextualize findings within existing knowledge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.